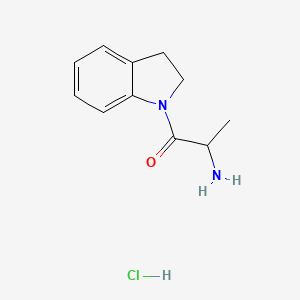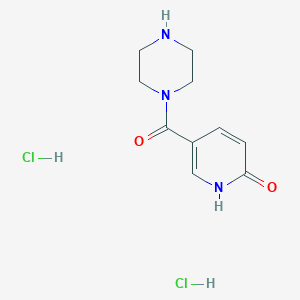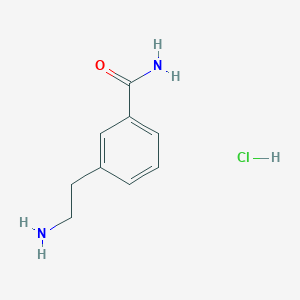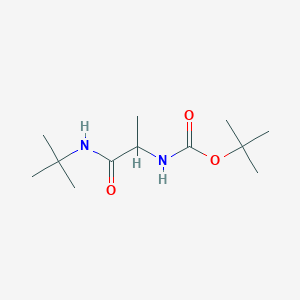![molecular formula C13H19ClN2O B1520894 1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride CAS No. 1171332-00-5](/img/structure/B1520894.png)
1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride
Vue d'ensemble
Description
1-(3-(Piperidin-1-ylcarbonyl)phenyl)methanamine hydrochloride, also known as PPCPMA hydrochloride, is a synthetic compound used in various scientific research applications. It is a derivative of piperidine, an organic compound found in many plants and animals. PPCPMA hydrochloride is a white, crystalline powder with a melting point of approximately 150°C and a molecular weight of 197.7 grams per mole. It is soluble in water, ethanol, and methanol, and is used in research applications such as in vitro and in vivo studies.
Applications De Recherche Scientifique
Neuropharmacological Research
A significant portion of the research involving piperidine derivatives, including compounds structurally related to "1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride," focuses on their neuropharmacological properties. These compounds serve as structural templates for the development of new drugs that target the central nervous system (CNS). For instance, arylcyclohexylamines, which share a core structural similarity, have been explored for their psychoactive properties and potential as research chemicals for neuropharmacological studies. These studies include the analytical characterization of such compounds in biological matrices, indicating their relevance in forensic toxicology and drug discovery (De Paoli et al., 2013; Wallach et al., 2014).
Synthetic Chemistry
In synthetic chemistry, derivatives of "1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride" are explored for their potential in creating new compounds with varied applications. For example, the synthesis of novel piperidine derivatives has been pursued to investigate their antiosteoclast and osteoblast activities, indicating their potential use in treating bone-related disorders (Reddy et al., 2012). Additionally, methodologies for the synthesis of complex piperidine structures highlight the versatility of piperidine as a building block in medicinal chemistry (Smaliy et al., 2011).
Material Science
Research also extends to material science, where piperidine derivatives are investigated for their properties in creating novel materials. For instance, the study of optically active arthropod repellents based on piperidine derivatives for use against disease vectors showcases an application in public health and bio-material research (Klun et al., 2000).
Propriétés
IUPAC Name |
[3-(aminomethyl)phenyl]-piperidin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-10-11-5-4-6-12(9-11)13(16)15-7-2-1-3-8-15;/h4-6,9H,1-3,7-8,10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKMYFGNCICHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane](/img/structure/B1520818.png)





![2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1520826.png)
![3-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetic acid methyl ester](/img/structure/B1520828.png)

